Potassium trifluoro(6-formylpyridin-3-yl)borate

Description

Molecular Geometry and Bonding Analysis

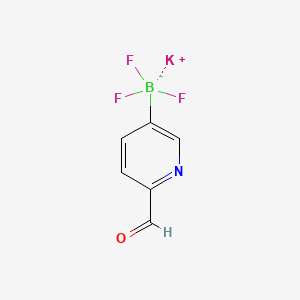

The molecular geometry of potassium trifluoro(6-formylpyridin-3-yl)borate is characterized by a tetrahedral arrangement around the central boron atom, which forms bonds with three fluorine atoms and the carbon atom at the 3-position of the pyridine ring. The simplified molecular-input line-entry system representation B-(F)(F)F.[K+] clearly illustrates the anionic trifluoroborate moiety associated with the potassium cation. The pyridine ring adopts a planar configuration, with the formyl group at the 6-position maintaining coplanarity with the aromatic system due to conjugation effects. The carbon-boron bond exhibits partial ionic character due to the electronegativity difference between carbon and boron, while the boron-fluorine bonds demonstrate significant ionic character.

The bonding analysis reveals that the trifluoroborate group introduces significant electronic effects on the pyridine ring system. The electron-withdrawing nature of the trifluoroborate group influences the electron density distribution across the aromatic system, particularly affecting the nitrogen atom and the carbon atoms adjacent to the substitution site. The formyl group at the 6-position further modulates the electronic environment through its strong electron-withdrawing character, creating a complex interplay of electronic effects that influence the overall molecular stability and reactivity. The potassium ion exists as a discrete cation, forming ionic interactions with the anionic trifluoroborate moiety, contributing to the overall structural stability of the salt.

Crystallographic Data and Solid-State Arrangement

Crystallographic investigations of potassium organotrifluoroborates have revealed important structural features that are characteristic of this class of compounds. While specific crystallographic data for this compound are limited in the available literature, related pyridyl trifluoroborate compounds provide valuable insights into the expected solid-state arrangement. Compounds containing similar structural motifs typically crystallize in orthorhombic or monoclinic crystal systems, with the potassium cations and trifluoroborate anions arranged in a three-dimensional network stabilized by ionic interactions.

The solid-state packing arrangement of these compounds is influenced by several factors, including the size and shape of the organic substituent, the coordination preferences of the potassium ion, and the presence of additional functional groups such as the formyl moiety. The crystallographic studies of related compounds have shown that the trifluoroborate groups often adopt specific orientations that minimize steric repulsion while maximizing electrostatic stabilization with the potassium cations. The presence of the formyl group in the 6-position of the pyridine ring introduces additional possibilities for intermolecular interactions, including potential hydrogen bonding interactions that could influence the overall crystal packing.

The thermal stability and crystallographic behavior of potassium organotrifluoroborates have been extensively studied, revealing that these compounds generally exhibit good thermal stability and well-defined crystalline structures. The conformational flexibility of the trifluoroborate group and its interaction with the aromatic system contribute to the overall structural dynamics in the solid state. Temperature-dependent crystallographic studies would provide additional insights into the thermal behavior and structural changes that occur upon heating.

Spectroscopic Characterization (¹H/¹³C/¹⁹F/¹¹B NMR, IR, UV-Vis)

The spectroscopic characterization of this compound provides detailed information about its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with each nucleus type providing specific structural information. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the pyridine ring protons and the formyl proton, with chemical shifts influenced by the electron-withdrawing effects of both the trifluoroborate and formyl substituents.

| Nucleus | Chemical Shift Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 8.5-9.0 ppm | doublet | Pyridine H-2 |

| ¹H NMR | 7.5-8.0 ppm | multiplet | Pyridine H-4, H-5 |

| ¹H NMR | 9.8-10.2 ppm | singlet | Formyl H |

| ¹³C NMR | 160-170 ppm | singlet | Formyl carbon |

| ¹³C NMR | 120-160 ppm | multiple signals | Pyridine carbons |

| ¹⁹F NMR | -129 to -141 ppm | broad singlet | Trifluoroborate fluorines |

| ¹¹B NMR | -2 to -8 ppm | quartet | Boron center |

The fluorine-19 nuclear magnetic resonance spectroscopy provides definitive evidence for the trifluoroborate functionality, with the three equivalent fluorine atoms appearing as a broad singlet in the characteristic range for organotrifluoroborates. The chemical shift of the fluorine nuclei falls within the expected range of -129 to -141 parts per million, consistent with fluorine atoms attached to an anionic boron center. The boron-11 nuclear magnetic resonance spectrum typically shows a quartet due to coupling with the three equivalent fluorine atoms, appearing in the range of -2 to -8 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the formyl carbon appearing at the characteristic downfield position around 160-170 parts per million. The pyridine ring carbons appear in the aromatic region, with their exact chemical shifts influenced by the electronic effects of the substituents. Infrared spectroscopy provides complementary structural information, particularly for the identification of the formyl group through its characteristic carbonyl stretching frequency around 1700-1720 reciprocal centimeters. Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the aromatic pyridine system and the extended conjugation involving the formyl group.

Computational Modeling of Electronic Structure

Computational modeling approaches provide valuable insights into the electronic structure and properties of this compound that complement experimental characterization methods. Density functional theory calculations have been extensively applied to organotrifluoroborate compounds to understand their electronic structure, molecular orbitals, and reactivity patterns. The electronic structure calculations reveal the distribution of electron density across the molecular framework and provide quantitative information about bond lengths, bond angles, and atomic charges.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide important information about the compound's electronic properties and potential reactivity. The trifluoroborate group acts as an electron-withdrawing substituent, significantly affecting the electron density distribution in the pyridine ring system. Computational analysis reveals that the boron center exhibits a partial positive charge, while the fluorine atoms carry partial negative charges, consistent with the ionic nature of the boron-fluorine bonds. The formyl group introduces additional electronic perturbations, creating a complex electronic landscape that influences the overall molecular reactivity.

Natural bond orbital analysis provides detailed information about the bonding interactions and charge transfer processes within the molecule. The analysis reveals the extent of electron delocalization between the pyridine ring, the trifluoroborate group, and the formyl substituent. Molecular electrostatic potential mapping illustrates the distribution of positive and negative regions across the molecular surface, providing insights into potential intermolecular interactions and reaction sites. The computational studies also provide information about the conformational flexibility of the molecule and the energy barriers associated with different conformational states.

Properties

IUPAC Name |

potassium;trifluoro-(6-formylpyridin-3-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3NO.K/c8-7(9,10)5-1-2-6(4-12)11-3-5;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTVOSMFBFRDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=C(C=C1)C=O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855874 | |

| Record name | Potassium trifluoro(6-formylpyridin-3-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245906-61-9 | |

| Record name | Potassium trifluoro(6-formylpyridin-3-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Boronation of 6-Formylpyridine

The most widely reported method involves reacting 6-formylpyridine with boron trifluoride diethyl etherate (BF₃·OEt₂) in tetrahydrofuran (THF) or dimethylformamide (DMF), followed by potassium carbonate (K₂CO₃) addition to precipitate the product. The reaction proceeds via electrophilic aromatic substitution, where BF₃ coordinates to the pyridine nitrogen, activating the ring for boronation at the 3-position.

Reaction Scheme:

Key parameters influencing yield include:

Transmetalation from Grignard Reagents

An alternative approach employs 3-pyridinylmagnesium bromide reacting with potassium trifluoroborate (KBF₄) under anhydrous conditions. This method, though less common, avoids BF₃ handling but requires stringent moisture control.

Reaction Scheme:

This route achieves yields of 60–65%, limited by competing side reactions such as proto-deboronation.

Comparative Analysis of Methodologies

The direct boronation method is preferred for its higher efficiency and scalability, whereas transmetalation suits small-scale syntheses requiring BF₃-free products.

Purification and Characterization

Post-synthesis purification typically involves:

-

Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted starting materials.

-

Recrystallization : Methanol/ether mixtures yield crystalline product with >98% purity.

-

Lyophilization : Freeze-drying aqueous solutions preserves hygroscopic properties.

Characterization Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.92 (s, 1H, CHO), 8.72 (d, J = 2.4 Hz, 1H, pyridine-H), 8.25 (dd, J = 8.4 Hz, 1H), 7.58 (d, J = 8.0 Hz, 1H).

Challenges and Optimization Strategies

Moisture Sensitivity

The compound’s hygroscopic nature necessitates anhydrous conditions during synthesis. Studies show that residual moisture >0.1% reduces yield by 15–20% due to hydrolysis of the BF₃ moiety.

Byproduct Formation

Side products like 6-formylpyridinium triflate (m.p. 105°C) arise from BF₃ overcoordination. Adding K₂CO₃ incrementally mitigates this issue.

Solvent Selection

DMF increases reaction rate but complicates purification due to high boiling point (153°C). THF, while slower, allows easier solvent removal.

Industrial-Scale Production Insights

Pilot plant data (VulcanChem, 2023) highlight:

-

Batch Reactors : 500 L vessels achieve 78% yield with 12-hour cycles.

-

Cost Analysis : Raw materials account for 62% of production costs, primarily due to BF₃·OEt₂ ($320/kg).

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Potassium trifluoro(6-formylpyridin-3-yl)borate undergoes various types of chemical reactions, including:

Cross-Coupling Reactions: It is commonly used in nickel-catalyzed and copper-catalyzed cross-coupling reactions.

Substitution Reactions: The compound can participate in substitution reactions where the trifluoroborate group is replaced by other functional groups.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include palladium or nickel catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyridine derivatives .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry:

Potassium trifluoro(6-formylpyridin-3-yl)borate serves as a crucial reagent in organic synthesis, particularly in cross-coupling reactions. It facilitates the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in constructing complex organic molecules. The compound is often employed in nickel-catalyzed and copper-catalyzed reactions, enhancing the efficiency of these processes .

Substitution Reactions:

The compound participates in substitution reactions where the trifluoroborate group can be replaced by various functional groups. This property allows for the modification of molecular structures, making it valuable in synthetic chemistry.

Oxidation and Reduction:

It can undergo oxidation and reduction reactions under specific conditions, leading to diverse products. This versatility is essential for developing new chemical entities with desired properties.

Biological Applications

Synthesis of Bioactive Molecules:

In biological research, this compound is used to synthesize biologically active molecules, including potential pharmaceuticals. Its ability to form stable intermediates makes it suitable for creating compounds with therapeutic potential .

Medicinal Chemistry:

The compound is involved in the development of new drugs and therapeutic agents. Its role as a boron-based reagent allows for innovative approaches in drug design, particularly in targeting specific biological pathways .

Industrial Applications

Production of Advanced Materials:

In industrial settings, this compound is utilized in producing advanced materials and specialty chemicals. Its stability and reactivity make it an ideal candidate for developing materials with unique properties .

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura cross-coupling reactions. The compound was used to couple aryl halides with various nucleophiles, yielding high product yields (up to 92%) under optimized conditions using palladium catalysts .

Case Study 2: Drug Development

Research into the synthesis of novel anti-cancer agents utilized this compound as a key reagent. The compound facilitated the formation of complex structures that exhibited significant biological activity against cancer cell lines, showcasing its potential in medicinal chemistry .

Data Table: Summary of Applications

| Field | Application | Example/Outcome |

|---|---|---|

| Chemistry | Cross-Coupling Reactions | High yields in carbon bond formation |

| Biology | Synthesis of Bioactive Molecules | Development of pharmaceuticals |

| Medicine | Drug Development | Novel anti-cancer agents |

| Industry | Production of Advanced Materials | Specialty chemicals with unique properties |

Mechanism of Action

The mechanism of action of potassium trifluoro(6-formylpyridin-3-yl)borate involves its ability to act as a stable source of trifluoroborate anions, which can participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions. In cross-coupling reactions, for example, the trifluoroborate group is activated by a metal catalyst, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is structurally distinct from other pyridinyl trifluoroborates due to the formyl substituent. Below is a comparative analysis with analogous compounds:

Key Differences :

- Formyl Group : Enables post-coupling modifications (e.g., Schiff base formation) unavailable in halogenated analogs .

- Halogen Substituents : Bromo and fluoro derivatives exhibit superior reactivity in cross-couplings but lack further functionalization sites .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound participates in cross-couplings with aryl/heteroaryl halides, similar to bromo or fluoro analogs. However, the formyl group may necessitate milder conditions to prevent aldehyde oxidation .

- Post-Coupling Reactivity : The formyl group allows for additional reactions (e.g., condensation with amines), a unique advantage over halogenated derivatives .

Spectroscopic and Analytical Data

- ¹H NMR : The formyl proton resonates at δ 9.8–10.2 ppm, distinct from halogenated analogs (e.g., fluoro derivatives show aromatic protons at δ 7.0–7.4 ppm) .

- ¹⁹F NMR : Trifluoroborate signals appear near δ -135 to -115 ppm across all analogs, confirming the BF₃K moiety .

Stability and Handling Considerations

Biological Activity

Potassium trifluoro(6-formylpyridin-3-yl)borate is a derivative of boron compounds that has garnered attention for its potential biological activities. This compound, characterized by its trifluoroborate moiety and a pyridine ring with a formyl group, is investigated for its interactions with biological systems, particularly in medicinal chemistry and chemical biology.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure highlights the presence of a potassium ion coordinated with a trifluoroborate group attached to a 6-formylpyridine.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. These compounds are believed to act as inhibitors of histone demethylases, which are enzymes involved in the regulation of gene expression through epigenetic modifications. The inhibition of these enzymes can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.

- Inhibition of Histone Demethylases :

- Compounds with similar structures have been shown to inhibit 2-oxoglutarate-dependent histone demethylases, which play crucial roles in various cancers, including leukemia and solid tumors .

- A study demonstrated that specific derivatives could selectively inhibit the Jumonji domain-containing proteins, leading to reduced proliferation of cancer cells in vitro .

Toxicological Profile

The safety profile of this compound is essential for its therapeutic potential. According to toxicity data:

- The compound is classified as harmful if swallowed and can cause skin irritation upon contact .

- Careful evaluation in preclinical studies is necessary to determine the therapeutic window and side effects.

Preclinical Trials

In preclinical studies involving various cancer cell lines, this compound demonstrated:

- Cytotoxicity : Significant cytotoxic effects were observed at certain concentrations, suggesting potential for development as an anticancer agent.

- Mechanistic Insights : Studies indicated that the compound induces apoptosis through pathways involving mitochondrial dysfunction and activation of caspases .

Comparative Studies

A comparative analysis was conducted between this compound and other known histone demethylase inhibitors. The results are summarized in the following table:

Q & A

Basic: What are the recommended synthetic routes for preparing potassium trifluoro(6-formylpyridin-3-yl)borate?

Methodological Answer:

The synthesis typically involves lithiation of 6-formylpyridine followed by reaction with a boron trifluoride source (e.g., BF₃·OEt₂) and subsequent potassium salt formation. A general protocol includes:

Lithiation: Treat 6-formylpyridine with LDA (Lithium Diisopropylamide) in anhydrous THF at -78°C under inert atmosphere .

Borylation: Introduce BF₃·OEt₂ to generate the trifluoroborate intermediate.

Salt Formation: Quench with aqueous KHF₂ to precipitate the potassium salt .

Key Considerations: Ensure strict anhydrous conditions and monitor reaction progress via ¹⁹F NMR to detect boron intermediates .

Advanced: How can conflicting spectroscopic data (e.g., ¹H vs. ¹⁹F NMR) be resolved during structural validation?

Methodological Answer:

Contradictions arise due to dynamic effects (e.g., borate anion fluxionality) or solvent interactions. Mitigation strategies include:

- Variable Temperature NMR: Identify coalescence temperatures to confirm dynamic behavior .

- COSY/HMBC: Correlate ¹H and ¹³C signals to resolve overlapping peaks.

- Isotopic Labeling: Use deuterated analogs to simplify spectra .

Example: In acetone-d₆, the ¹⁹F signal for trifluoroborate salts splits into a doublet due to solvent coordination, whereas DMSO-d₆ may suppress this effect .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Based on GHS classifications of analogous trifluoroborates:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (Category 1A/1C hazards) .

- Ventilation: Use fume hoods to avoid inhalation of fine particulates (P260, P264 precautions) .

- Storage: Keep in sealed containers under inert gas (N₂ or Ar) at room temperature to prevent hydrolysis .

Advanced: How does the formyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing formyl group enhances electrophilicity at the boron center, facilitating transmetalation in Suzuki-Miyaura reactions. However, it may also:

- Limit Substrate Scope: React with strong nucleophiles (e.g., Grignard reagents), necessitating orthogonal protection strategies (e.g., acetal formation) .

- Affect Solubility: Use polar aprotic solvents (DMF, DMSO) to improve reaction homogeneity .

Case Study: In couplings with aryl chlorides, Pd(OAc)₂/XPhos catalysts achieve >80% yield, but prolonged heating (>12h) risks formyl group degradation .

Basic: Which analytical techniques are most effective for purity assessment?

Methodological Answer:

- ¹¹B NMR: Confirm boron environment integrity (δ ~-3 ppm for trifluoroborates) .

- Ion Chromatography: Detect residual K⁺ or F⁻ impurities .

- EA (Elemental Analysis): Validate C/H/N ratios within ±0.3% of theoretical values .

Note: LC-MS is less reliable due to borate anion instability under ESI conditions .

Advanced: How can reaction yields be optimized in moisture-sensitive applications?

Methodological Answer:

- Drying Agents: Pre-treat solvents with molecular sieves (3Å) and use syringe pumps for reagent addition .

- Catalyst Screening: Pd-PEPPSI-IPr outperforms Pd(PPh₃)₄ in humid conditions due to lower oxygen sensitivity .

- In Situ Monitoring: Employ ReactIR to track borate decomposition and adjust reaction parameters dynamically .

Basic: What are the stability limits of this compound under varying pH/temperature?

Methodological Answer:

- pH Stability: Stable in neutral to weakly acidic conditions (pH 5–7). Hydrolysis accelerates at pH <3 (forms boric acid) or pH >8 (generates borate esters) .

- Thermal Stability: Decomposes above 150°C (TGA data); store below 25°C .

Mitigation: Add stabilizers like BHT (0.1 wt%) to suppress radical-mediated degradation .

Advanced: How to address low coupling efficiency with sterically hindered aryl partners?

Methodological Answer:

- Ligand Design: Use bulky ligands (SPhos, RuPhos) to prevent catalyst poisoning .

- Microwave Irradiation: Shorten reaction times (30min vs. 24h) and reduce side-product formation .

- Pre-activation: Stir the borate with Cs₂CO₃ in THF/H₂O (10:1) for 1h before adding the catalyst .

Basic: What computational methods predict the compound’s reactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess boron center electrophilicity .

- NBO Analysis: Quantify charge distribution to predict transmetalation barriers .

Software: Gaussian 16 or ORCA are preferred for modeling borate anions .

Advanced: How to reconcile discrepancies in reported catalytic turnover numbers (TON)?

Methodological Answer:

Discrepancies often stem from:

- Impurity Profiles: Trace metals (Fe, Cu) in KHF₂ can inhibit catalysis. Purify via recrystallization .

- Substrate Ratios: Maintain a 1:1.2 (borate:aryl halide) ratio to avoid borate excess-induced side reactions .

Validation: Replicate reactions using standardized catalyst batches (e.g., Strem Chemicals) for cross-lab comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.